ethyl 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-3-carboxylate
Overview
Description
Ethyl 1’-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4’-bipiperidine-3-carboxylate is a complex organic compound that features a bipiperidine core linked to a phenyl-substituted oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1’-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4’-bipiperidine-3-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions.
Bipiperidine Formation: The bipiperidine core is often synthesized through a series of cyclization reactions involving piperidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1’-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4’-bipiperidine-3-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon in hydrogen atmosphere.
Substitution: Sodium hydride in aprotic solvents like DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Ethyl 1’-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4’-bipiperidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent due to the presence of the oxadiazole ring, which is known for its antimicrobial properties.
Biological Studies: The compound can be used to study the interaction of bipiperidine derivatives with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 1’-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4’-bipiperidine-3-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole-5-carboxylic acid and its esters share structural similarities and are known for their antimicrobial properties.
Bipiperidine Derivatives: Compounds such as 1,4’-bipiperidine-3-carboxylate derivatives are studied for their potential therapeutic applications.
Uniqueness
Ethyl 1’-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4’-bipiperidine-3-carboxylate is unique due to its combination of the oxadiazole ring and bipiperidine core, which may confer enhanced biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 1-[1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]piperidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-2-28-22(27)18-9-6-12-26(15-18)19-10-13-25(14-11-19)16-20-23-21(24-29-20)17-7-4-3-5-8-17/h3-5,7-8,18-19H,2,6,9-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKNQGDMIUKBJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2CCN(CC2)CC3=NC(=NO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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